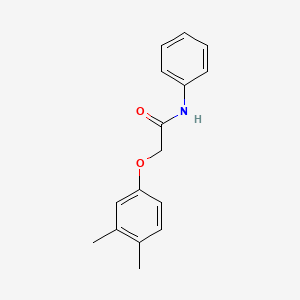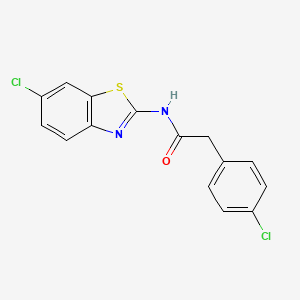![molecular formula C19H18N2OS B5859432 N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide](/img/structure/B5859432.png)
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MPTP, and it has been studied extensively for its mechanism of action, biochemical and physiological effects, and other properties.
Applications De Recherche Scientifique
MPTP has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of MPTP is in the field of neuroscience. MPTP is commonly used to induce Parkinson's disease in animal models, which has led to a better understanding of the disease and the development of new treatments. MPTP has also been used in the study of drug addiction, as it has been shown to activate the reward system in the brain.
Mécanisme D'action
The mechanism of action of MPTP is complex and not fully understood. MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B) in the brain, which produces a toxic metabolite called MPP+. MPP+ is then taken up by dopaminergic neurons in the brain, where it causes oxidative stress and cell death. This leads to a depletion of dopamine in the brain, which is a hallmark of Parkinson's disease.
Biochemical and Physiological Effects:
MPTP has been shown to have a range of biochemical and physiological effects. In animal models, MPTP has been shown to induce Parkinson's disease-like symptoms, including motor deficits and dopamine depletion in the brain. MPTP has also been shown to activate the reward system in the brain, leading to addictive behaviors in animal models. Additionally, MPTP has been shown to induce oxidative stress and cell death in dopaminergic neurons.
Avantages Et Limitations Des Expériences En Laboratoire
MPTP has several advantages and limitations for lab experiments. One of the main advantages of MPTP is its ability to induce Parkinson's disease-like symptoms in animal models, which has led to a better understanding of the disease and the development of new treatments. However, MPTP has several limitations, including its toxicity and potential for off-target effects. Researchers must use caution when working with MPTP to avoid unintended consequences.
Orientations Futures
There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease based on the mechanism of action of MPTP. Researchers are also exploring the use of MPTP in the study of drug addiction and other neurological disorders. Additionally, researchers are working to improve the synthesis method of MPTP to increase the yield and purity of the final product. Overall, MPTP is a promising compound that has the potential to advance our understanding of neurological disorders and lead to the development of new treatments.
Méthodes De Synthèse
The synthesis of MPTP involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing MPTP involves the reaction of 2-methyl-4-thiazolylamine with 4-bromobenzophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with an acid to yield MPTP. This synthesis method has been modified and optimized by researchers to improve the yield and purity of the final product.
Propriétés
IUPAC Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-14-20-18(13-23-14)16-8-10-17(11-9-16)21-19(22)12-7-15-5-3-2-4-6-15/h2-6,8-11,13H,7,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMCCRFONWDNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-methylbenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5859349.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5859361.png)
![N-[2-(4-morpholinyl)ethyl]-4-phenylbutanamide](/img/structure/B5859369.png)


![4-chloro-N'-{2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5859397.png)
![N-{2-[(4-acetylphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5859405.png)
![N-(4-{[4-(1-pyrrolidinylcarbonyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B5859406.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5859435.png)

![N-(4-fluorophenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5859438.png)
![1-[(3,4-dimethoxybenzyl)oxy]-3-methyl-2(1H)-quinoxalinone 4-oxide](/img/structure/B5859441.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5859449.png)